- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
CAS番号:936-16-3
MF:C7H7NO2S
メガワット:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11
2,3-dihydro-1,2-benzothiazole 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzoisothiazoline 1,1-dioxide
- 1,2-Bitdo
- 2,3-DIAMIDOXIMONAPHTHALENE
- 2,3-dihydro-1,2-benzisothiazole
- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
- ZLO53QJF59
- 1,2-benzisothiazoline 1,1-dioxide
- Benzylsultame
- NSC362815
- GVYVHZKTSVDMNT-UHFFFAOYSA-N
- AK162349
- ST24038548
- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
- 2,3-di
- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
- 2,3-Dihydrobenzoisothiazole 1,1-dioxide
- Benz[d]isothiazoline 1,1-dioxide
- Benzylsultam
- NSC 362815
- AKOS006276699
- CHEMBL81566
- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
- MFCD03426201
- Q27295703
- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
- NSC-362815
- EN300-312734
- CS-W005895
- SCHEMBL61176
- XH1316
- Z1198162686
- F1905-7319
- DTXSID80239477
- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
- AB92834
- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
- UNII-ZLO53QJF59
- 936-16-3
- DS-7771
- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
-
- MDL: MFCD03426201
- インチ: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
- InChIKey: GVYVHZKTSVDMNT-UHFFFAOYSA-N
- ほほえんだ: O=S1(C2C(=CC=CC=2)CN1)=O
計算された属性
- せいみつぶんしりょう: 169.02000
- どういたいしつりょう: 169.019749
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.396
- ふってん: 325.8°C at 760 mmHg
- フラッシュポイント: 150.9°C
- 屈折率: 1.606
- PSA: 54.55000
- LogP: 1.88810
2,3-dihydro-1,2-benzothiazole 1,1-dioxide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2,3-dihydro-1,2-benzothiazole 1,1-dioxide 税関データ
- 税関コード:2934991000
- 税関データ:
中国税関コード:
2934991000概要:
2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,3-dihydro-1,2-benzothiazole 1,1-dioxide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$397 | 2021-08-06 | |
| Chemenu | CM112481-5g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 5g |
$1148 | 2021-08-06 | |
| Ambeed | A282871-100mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 100mg |
$32.0 | 2025-04-15 | |
| Ambeed | A282871-250mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 250mg |
$53.0 | 2025-04-15 | |
| Ambeed | A282871-1g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
$129.0 | 2025-04-15 | |
| Ambeed | A282871-5g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 5g |
$577.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-200mg |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 200mg |
915.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-50mg |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 50mg |
334.0CNY | 2021-07-10 | |
| Chemenu | CM112481-250mg |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 250mg |
$101 | 2024-07-19 | |
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$250 | 2024-07-19 |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid , Water
1.2 Reagents: Hydrochloric acid , Water
リファレンス
- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7
合成方法 3
はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
リファレンス
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C
リファレンス
- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
リファレンス
- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600
合成方法 7
合成方法 8
合成方法 9
はんのうじょうけん
リファレンス
- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
リファレンス
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
リファレンス
- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride
リファレンス
- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6
合成方法 15
はんのうじょうけん
1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
リファレンス
- Endosulfonamide compound and preparation method thereof, China, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
リファレンス
- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367
合成方法 17
はんのうじょうけん
リファレンス
- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355
合成方法 18
はんのうじょうけん
リファレンス
- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42
合成方法 20
はんのうじょうけん
リファレンス
- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
- Saccharin
- O-Toluenesulfonamide
- Benzenesulfonamide, 2-(ethoxymethyl)-
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products
2,3-dihydro-1,2-benzothiazole 1,1-dioxide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
注文番号:A854449
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:50
価格 ($):526.0
Email:sales@amadischem.com
2,3-dihydro-1,2-benzothiazole 1,1-dioxide 関連文献
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide) 関連製品
- 8047-99-2(N-Ethyl-3-methylbenzenesulfonamide)
- 26914-52-3(Ethyltoulenesulfonamide)
- 40431-39-8(2-(aminomethyl)-N-methylbenzene-1-sulfonamide)
- 84108-98-5(3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
- 76902-32-4(N-Ethyltoluenesulfonamide(o and p mixture))
- 916438-46-5(6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione)
- 920527-54-4(Benzenesulfonamide, 2-methyl-N-[(2-methylphenyl)methyl]-)
- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)
- 151915-07-0(N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
清らかである:99%
はかる:5g
価格 ($):526.0